molecular formula C4H6N2O2 B147188 2,3-Piperazinedione CAS No. 13092-86-9

2,3-Piperazinedione

Cat. No. B147188
CAS RN: 13092-86-9
M. Wt: 114.1 g/mol
InChI Key: JTHRRMFZHSDGNJ-UHFFFAOYSA-N
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Description

2,3-Piperazinedione, also known as diketopiperazine (DKP), is a cyclic dipeptide and a common motif in several natural products with therapeutic properties. It is considered a privileged scaffold in the synthesis of heterocyclic systems due to its structural variety and potential to yield a large number of bioactive compounds . Piperazinediones have been shown to exhibit antitumor activity against various types of cancer and have been used in clinical trial combination therapy10.

Synthesis Analysis

The synthesis of piperazinediones and their derivatives can be achieved through various methods. One approach involves starting from readily available alpha-amino acids, which are then activated and selectively reduced to form intermediates that can be further manipulated to yield the desired piperazinedione structures . Another method includes a diastereoselective nucleophilic addition to synthesize enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are key components in medicinal chemistry . Additionally, a concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines has been described using Pd-catalyzed carboamination reactions .

Molecular Structure Analysis

The molecular structure of piperazinediones can be complex, with the potential for various substituents and stereochemical configurations. For instance, the synthesis of 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones has been achieved, and discussions on the structure of isomers and reaction mechanisms have been made . The structure of certain piperazinedione derivatives has also been established through single-crystal X-ray diffraction studies10.

Chemical Reactions Analysis

Piperazinediones can undergo a range of chemical reactions to form diverse heterocyclic compounds. For example, a two-step synthesis of 3,4-dihydropyrrolopyrazinones from ketones and piperazin-2-ones has been achieved, demonstrating the versatility of piperazinediones in chemical transformations . Additionally, piperazine itself has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazinediones can be influenced by their substituents and the presence of functional groups. Studies of hydrogen-bond association of certain piperazinedione derivatives have been conducted, revealing different hydrogen-bonding networks in polymorphic crystalline forms . The reaction of α-bromo enones with 1,2-diamines has led to the assembly of 3-(trifluoromethyl)piperazin-2-ones, showcasing the influence of the trifluoromethyl group on the reaction path .

Scientific Research Applications

Antitumor Activity

2,3-Piperazinedione derivatives, known as diketopiperazines, have demonstrated notable antitumor activities. These compounds exhibit effectiveness against various types of cancer, including Lewis lung carcinoma, sarcoma, leukemia, myeloma, and lymphoma, as well as colon and breast cancer. Their mechanism in cell growth inhibition and potential therapeutic applications have been a significant area of research (Mancilla et al., 2002).

Synthesis of Heterocyclic Systems

2,5-Piperazinediones serve as privileged building blocks in the synthesis of structurally diverse heterocyclic systems. This versatility is crucial in the creation of many bioactive compounds and natural products, highlighting their importance in synthetic chemistry (González et al., 2012).

Quorum Sensing Inhibition

2,5-Piperazinedione has shown potential in reducing quorum sensing-dependent factors in Pseudomonas aeruginosa. It significantly reduces activities like proteolytic and elastolytic activities, production of pyocyanin, and extracellular polymeric substances, indicating its potential in microbial control and treatment strategies (Musthafa et al., 2012).

Bone Marrow Transplantation Regimens

In clinical settings, piperazinedione has been used in bone marrow transplantation regimens, particularly for leukemia treatment. Studies indicate its effect on hematopoietic stem cells and recovery of hemopoiesis post-transplantation, suggesting its utility in medical therapies (Zander et al., 1981).

Structural Characterization

Piperazinedione derivatives have been synthesized and structurally characterized, contributing to the field of organic chemistry. The detailed structural analysis using techniques like X-ray diffraction helps in understanding the molecular geometry and potential applications of these compounds (Zhang et al., 2007).

Novel Therapeutic Agents

Piperazinedione compounds have been explored as novel therapeutic agents in cancer treatment. Their ability to induce mitotic arrest and autophagy in cancer cells, particularly in non-small cell lung cancer, opens avenues for new cancer therapies (Chen et al., 2013).

Safety And Hazards

According to the safety data sheet, 2,3-Piperazinedione should not be used for food, drug, pesticide, or biocidal product use . It should be handled with care to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

properties

IUPAC Name

piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-3-4(8)6-2-1-5-3/h1-2H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHRRMFZHSDGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926970
Record name Piperazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Piperazinedione

CAS RN

13092-86-9, 29990-68-9
Record name 2,3-Piperazinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Piperazinedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine-2,3-dione
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Record name 2,3-Piperazinedione
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Record name 2,3-PIPERAZINEDIONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
JL Riebsomer - The Journal of Organic Chemistry, 1950 - ACS Publications
N obtained a low yield of 1-isopropyl-4, 4-dimethyl-2-imidazoline (II). This result suggested that one of the two carboxyl groups of the oxalic acid reacted in the usual manner to form an …
Number of citations: 11 pubs.acs.org
RL Willer, DW Moore - The Journal of Organic Chemistry, 1985 - ACS Publications
Synthesis. Furazans are normally made byeither dehydration of an «-dioxime or by reduction of a furoxan. Furoxans are normally made either by oxidation of a «-dioxime or by …
Number of citations: 95 pubs.acs.org
TS Woods - 1972 - search.proquest.com
the original submitted. Page 1 LGGGLLGGGGGGGG GGG LLLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 1 search.proquest.com
ATH Lenstra, B Bracke, B Van Dijk, S Maes… - … Section B: Structural …, 1998 - scripts.iucr.org
2,3-Diketopiperazine (2,3-piperazinedione) crystallizes in the monoclinic space group P21/c with a = 5.941 (3), b = 10.080 (3), c = 8.282 (2) Å and β = 95.87 (3). The six-membered ring …
Number of citations: 7 scripts.iucr.org
LW Whitehouse, A Menzies, B Dawson, TD Cyr… - … of pharmaceutical and …, 1994 - Elsevier
Oxidation, cleavage and degradation of the imidazole and piperazine rings, O-dealkylation, and aromatic hydroxylation are the reported pathways of ketoconazole (KC) metabolism. …
Number of citations: 34 www.sciencedirect.com
ATH Lenstra, B Bracke, B Van Dijk, S Maes… - … Section B: Structural …, 1998 - scripts.iucr.org
(IUCr) Net Intensities: Accuracy Improvement Through a Bayesian Perspective on the Measuring Strategy and Their Persistent Lack of Precision. An Illustration Acta Crystallographica …
Number of citations: 5 scripts.iucr.org
H Petride, C Drăghici, C Florea, A Petride - Open Chemistry, 2006 - degruyter.com
4-Dibenzylpiperazine (1),-2-piperazinone (7),-2,6-piperazinedione (9), and 1-benzoyl-4-benzylpiperazine (30) were oxidized by RuO4 (generated in situ) by attack at their endocyclic …
Number of citations: 13 www.degruyter.com
S INABA, K ISHIZUMI, T OKAMOTO… - Chemical and …, 1972 - jstage.jst.go.jp
In an alternate synthesis of 4a, intra-molecular cyclization of 5-chloro-N-(2—chloroethyl)—3—phenylindole-2—carboxamide (11) was performed. Compound (11) was prepared from the …
Number of citations: 8 www.jstage.jst.go.jp
B Piotrkowska, M Myślińska, M Gdaniec… - The Journal of …, 2008 - ACS Publications
A family of chiral cyclic oxamides was prepared by the condensation of optically active 1,2-diamines with diethyl oxalate. Thionation of the products with Lawesson's reagent afforded a …
Number of citations: 9 pubs.acs.org
DLP McAtamney - 2018 - pure.qub.ac.uk
The aim of the project is to develop environmentally friendly methods for the recovery of Pd and Pt from catalytic converters, and of Au from electronics using non-toxic reagents. …
Number of citations: 1 pure.qub.ac.uk

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